
6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine (MBTTA) is a synthetic compound that has been studied for its potential applications in scientific research and in laboratory experiments. MBTTA is a derivative of the triazole family of compounds, which are known for their diverse effects on the body, including anti-inflammatory and anti-cancer properties. MBTTA has been studied for its potential applications in a wide range of areas, including biochemistry, physiology, and drug development.
Scientific Research Applications
Synthesis and Anticancer Activities
- Researchers have synthesized derivatives involving the 1,2,4-triazole moiety, evaluating their anticancer activities across a broad spectrum of cancer cell lines. The focus was on novel synthetic pathways leading to compounds that were tested against non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers, revealing potential anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition for Therapeutic Applications
- Another study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. Such compounds were characterized and tested for their potential as therapeutic agents against conditions like obesity and diabetes, showcasing significant enzyme inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial and Antioxidant Properties
- Further research has been conducted on 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their derivatives, synthesized to explore urease inhibition, antioxidant, and antibacterial activities. These studies indicate that certain compounds exhibit significant antibacterial activities against various microbial strains, in addition to their antioxidant properties, suggesting their utility in addressing infections and oxidative stress-related conditions (Hanif et al., 2012).
Structural Analysis and Theoretical Studies
- Structural and spectroscopic analysis, alongside DFT calculations and molecular dynamics simulations, have been applied to a range of derivatives to understand their reactive properties, molecular interactions, and potential biological activities. These studies provide a theoretical foundation for designing more effective drugs by elucidating the relationship between structure and activity (Beytur & Avinca, 2021).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-11-4-2-10(3-5-11)6-12-14(16)20-13(21-15(12)17)7-22-9-18-8-19-22/h2-5,8-9H,6-7H2,1H3,(H4,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHCSUIFCMYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
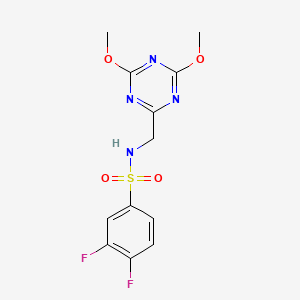
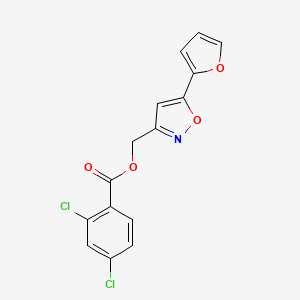
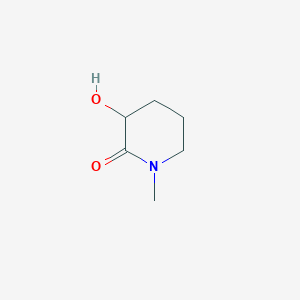

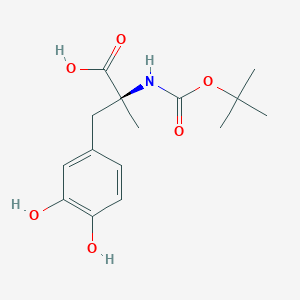
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2802188.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)
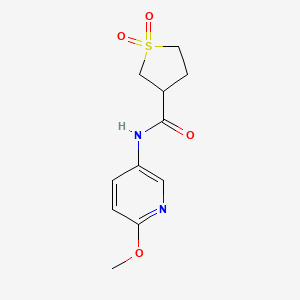
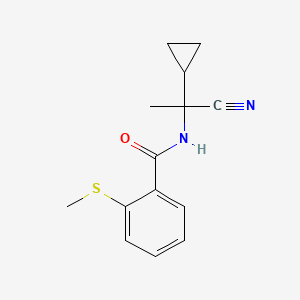
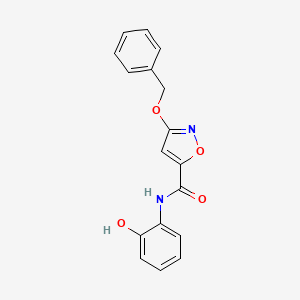
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2802197.png)